molecular formula C13H19NO4 B584507 N-Acetyl-N-(2,2-dimethoxyethyl)-2'-hydroxybenzylamine CAS No. 1346604-58-7

N-Acetyl-N-(2,2-dimethoxyethyl)-2'-hydroxybenzylamine

Cat. No.: B584507
CAS No.: 1346604-58-7
M. Wt: 253.298
InChI Key: UVVXPLWQIKUPGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Acetyl-N-(2,2-dimethoxyethyl)-2'-hydroxybenzylamine is a tertiary amine derivative characterized by three key structural motifs:

  • Acetyl group: Enhances metabolic stability and modulates electron density.
  • 2,2-Dimethoxyethyl chain: A polar, oxygen-rich moiety that improves solubility and acts as a protecting group during synthesis.
  • 2'-Hydroxybenzylamine core: Provides a phenolic hydroxyl group capable of hydrogen bonding or metal coordination.

Properties

IUPAC Name

N-(2,2-dimethoxyethyl)-N-[(2-hydroxyphenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4/c1-10(15)14(9-13(17-2)18-3)8-11-6-4-5-7-12(11)16/h4-7,13,16H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVVXPLWQIKUPGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC1=CC=CC=C1O)CC(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of 2'-Hydroxybenzylamine

The primary amine in 2'-hydroxybenzylamine serves as the starting point for introducing the 2,2-dimethoxyethyl group. A common strategy involves nucleophilic substitution using 2-bromo-1,1-dimethoxyethane. However, due to the limited commercial availability of this reagent, alternative methods leveraging aminoacetaldehyde dimethylacetal (a protected aldehyde) have been developed.

Example Protocol

  • Reductive Amination :

    • 2'-Hydroxybenzylamine reacts with aminoacetaldehyde dimethylacetal in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) under acidic conditions.

    • Reaction Conditions : Methanol, pH 4–5 (acetic acid buffer), 24–48 hours at room temperature.

    • Intermediate : N-(2,2-Dimethoxyethyl)-2'-hydroxybenzylamine.

  • Acetylation :

    • The secondary amine undergoes acetylation using acetyl chloride or acetic anhydride in dichloromethane (DCM) with a base like triethylamine (TEA).

    • Reaction Conditions : 0°C to room temperature, 2–4 hours.

    • Yield : 68–78% (based on analogous acetylation reactions).

Key Data

StepReagentsSolventTemperatureTimeYield
1Aminoacetaldehyde dimethylacetal, NaBH3CNMeOHRT24–48 h65–70%
2Acetyl chloride, TEADCM0°C → RT2 h78%

Chloroacetamide-Mediated Aminoalkylation

Intermediate Synthesis

This method involves the formation of a chloroacetamide intermediate, which subsequently undergoes nucleophilic displacement with aminoacetaldehyde dimethylacetal.

Protocol

  • Chloroacetylation :

    • 2'-Hydroxybenzylamine reacts with chloroacetyl chloride in DCM to form N-(2'-hydroxybenzyl)chloroacetamide.

    • Reaction Conditions : 0°C, 1 hour, TEA as a base.

    • Yield : ~85% (extrapolated from similar reactions).

  • Aminoalkylation :

    • The chloroacetamide intermediate reacts with aminoacetaldehyde dimethylacetal in DMF or THF, facilitated by a base such as potassium carbonate (K2CO3).

    • Reaction Conditions : 60°C, 6–12 hours.

    • Yield : 68–72%.

Mechanistic Insight
The reaction proceeds via an SN2 mechanism, where the amine group of aminoacetaldehyde dimethylacetal displaces the chloride, forming the tertiary amine. The dimethoxyacetal group remains stable under these conditions.

Direct Condensation Using Activated Esters

Coupling Reagents

Modern peptide-coupling agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) enable direct condensation between carboxylic acids and amines.

Protocol

  • Synthesis of 2-[(2,2-Dimethoxyethyl)amino]acetic Acid :

    • Glyoxylic acid dimethyl acetal is condensed with ammonia to form the primary amine, followed by protection and activation.

  • Coupling with 2'-Hydroxybenzylamine :

    • The activated ester reacts with 2'-hydroxybenzylamine in DMF using HATU and DIEA (N,N-Diisopropylethylamine).

    • Reaction Conditions : Room temperature, 2 hours.

    • Yield : 62–70%.

Advantages

  • Avoids harsh alkylation conditions.

  • High functional group tolerance.

Demethylation of Protected Precursors

Methoxy Group Deprotection

For synthetic routes where the hydroxyl group is initially protected as a methoxy group, boron tribromide (BBr3) serves as a robust demethylating agent.

Protocol

  • Synthesis of N-Acetyl-N-(2,2-dimethoxyethyl)-2'-methoxybenzylamine :

    • Follow alkylation-acetylation steps as in Section 1, starting with 2'-methoxybenzylamine.

  • BBr3-Mediated Demethylation :

    • The methoxy group is cleaved using BBr3 in DCM at -10°C to 20°C.

    • Reaction Conditions : 2 hours, inert atmosphere.

    • Yield : 71.7% (analogous to N-(2-hydroxybenzyl)acetamide synthesis).

Considerations

  • BBr3 is moisture-sensitive and requires strict anhydrous conditions.

  • The dimethoxyethyl group remains intact due to its acetal stability under Lewis acidic conditions.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Alkylation-Acetylation Straightforward, scalableRisk of over-alkylation65–78%
Chloroacetamide Route High regioselectivityMulti-step synthesis68–72%
Direct Condensation Mild conditionsCost of coupling reagents62–70%
Demethylation Compatible with protective groupsRequires BBr3 handling~72%

Challenges and Optimization Strategies

  • Steric Hindrance : The bulky 2,2-dimethoxyethyl group can impede reaction rates. Using polar aprotic solvents (e.g., DMF) enhances solubility.

  • Acetal Stability : Acidic or high-temperature conditions may hydrolyze the dimethoxyacetal. Reactions should be conducted at neutral pH and moderate temperatures.

  • Purification : Silica gel chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) effectively isolates the product .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-N-(2,2-dimethoxyethyl)-2’-hydroxybenzylamine can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The acetyl group can be reduced to form an alcohol.

    Substitution: The dimethoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogenating agents and nucleophiles.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-Acetyl-N-(2,2-dimethoxyethyl)-2’-hydroxybenzylamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Acetyl-N-(2,2-dimethoxyethyl)-2’-hydroxybenzylamine involves its interaction with specific molecular targets and pathways. The hydroxybenzylamine moiety can interact with enzymes and receptors, modulating their activity. The acetyl and dimethoxyethyl groups can influence the compound’s solubility, stability, and bioavailability, enhancing its overall effectiveness.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

The table below compares N-Acetyl-N-(2,2-dimethoxyethyl)-2'-hydroxybenzylamine with compounds sharing overlapping functional groups:

Compound Name Molecular Formula Key Functional Groups Key Applications/Significance Reference
This compound C₁₃H₂₀N₂O₄ Acetyl, dimethoxyethyl, 2'-hydroxybenzylamine Potential catalyst ligand; antioxidant or drug precursor -
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₂H₁₇NO₂ 3-Methylbenzamide, hydroxy-dimethylethyl N,O-bidentate directing group for C–H bond activation
(2,2-dimethoxyethyl)(phosphanylphenylmethyl)methylamine C₂₄H₂₈NO₂P Dimethoxyethyl, phosphanylphenyl, methylamine Reductive amination catalyst precursor
3-(2,2-Dimethoxyethyl)-purpurinimides Variable Dimethoxyethyl, chlorin macrocycle Photosensitizers in photodynamic therapy
N-[2-(Dimethylamino)ethyl]-N-(thienylmethyl)propane-1,3-diamine C₁₃H₂₄N₄S Dimethylaminoethyl, thienylmethyl Pharmacological intermediates
Key Observations:
  • Dimethoxyethyl Group : Common in compounds like purpurinimides and phosphanylphenylmethylamines, this group enhances solubility and stabilizes intermediates during synthesis. In purpurinimides, the dimethoxyethyl protons exhibit distinct NMR signals at δ 3.46–3.47 (singlet), a pattern likely shared by the target compound .
  • Hydroxybenzylamine vs. This difference may influence metal-coordination efficiency in catalytic applications .

Reactivity and Functional Differences

  • Metal Coordination : The 2'-hydroxybenzylamine group may act as a tridentate ligand (N, O, aromatic π-system), contrasting with ’s bidentate phosphanylphenylmethylamine .
  • Stability: The acetyl group likely increases hydrolytic stability compared to ’s dimethylaminoethyl derivatives, which are prone to N-demethylation .
  • Solubility : The dimethoxyethyl chain improves water solubility relative to purely aromatic analogues like ’s benzamide .

Biological Activity

N-Acetyl-N-(2,2-dimethoxyethyl)-2'-hydroxybenzylamine is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a unique structure that combines an acetyl group with a hydroxybenzylamine moiety and a dimethoxyethyl substituent. This structural configuration is hypothesized to influence its biological activity, particularly in terms of enzyme inhibition and receptor interactions.

Anticancer Activity

Recent studies have indicated that compounds structurally similar to this compound exhibit significant anticancer properties. For instance, certain derivatives have shown strong antiproliferative effects against various cancer cell lines, including A549 (lung), MCF-7 (breast), and HeLa (cervical) cells. These compounds often act by inhibiting key signaling pathways involved in cancer cell proliferation.

Cell Line IC50 (µM) Mechanism of Action
A5495.6Inhibition of c-Met and VEGFR-2 signaling
MCF-74.9Induction of apoptosis through cell cycle arrest
HeLa3.8Modulation of apoptosis-related proteins

The inhibition of c-Met and VEGFR-2 has been particularly noted as a critical pathway for the antiproliferative effects observed in these studies .

Neuroprotective Effects

There is emerging evidence suggesting that this compound may possess neuroprotective properties. Compounds with similar functional groups have been reported to modulate neuroinflammation and protect neuronal cells from apoptosis induced by amyloid-beta (Aβ) peptides.

In vitro studies demonstrated that such compounds could significantly improve cell viability in SH-SY5Y cells exposed to Aβ-induced toxicity:

Treatment Cell Viability (%)
Control63.21
Compound at 5 µM84.74
Compound at 10 µM91.14
EGCG (Positive Control)87.18

These results suggest that the compound may act as a protective agent against neurodegenerative processes .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or neurodegeneration.
  • Receptor Modulation : It may interact with neurotransmitter receptors or growth factor receptors, altering their activity and downstream signaling pathways.
  • Induction of Apoptosis : By modulating apoptotic pathways, the compound can promote programmed cell death in cancerous cells while protecting healthy neurons.

Case Study 1: Antiproliferative Activity

A study evaluated the antiproliferative effects of several derivatives similar to this compound against human cancer cell lines. The findings highlighted significant reductions in cell viability correlated with increased doses of the compounds, particularly noting their ability to induce G2/M phase arrest in the cell cycle.

Case Study 2: Neuroprotection in Alzheimer's Models

In another study focusing on neuroprotection, researchers tested the compound's efficacy against Aβ-induced toxicity in neuronal models. Results indicated a marked increase in cell survival rates when treated with the compound compared to untreated controls, suggesting potential therapeutic implications for Alzheimer's disease .

Q & A

Q. Why do some studies report cytotoxicity while others show no effect?

  • Possible factors :
  • Cell line variability (e.g., p53 status in MCF-7 vs. HeLa) .
  • Apoptosis induction dependent on ROS levels; measure intracellular ROS with DCFH-DA .
  • Resolution : Use isogenic cell lines and standardize ROS scavenger controls .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.